Navigating the Synthetic Landscape: A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and Its Analogs
Navigating the Synthetic Landscape: A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and its closely related, commercially available analogs, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 269410-24-4) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 837392-64-0).[1][2][3] Given the structural similarities and shared synthetic utility of these compounds, this guide will focus on the properties, synthesis, and applications of the well-documented indole and indolin-2-one derivatives as powerful building blocks in modern medicinal chemistry. The indoline core, a prevalent motif in numerous biologically active molecules, bestows upon these boronate esters significant potential in the synthesis of novel therapeutics. This document will delve into the practical aspects of their utilization, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction, providing researchers with the foundational knowledge to effectively incorporate these reagents into their drug discovery pipelines.
Introduction: The Strategic Importance of Indoline Boronate Esters
The indole and indoline scaffolds are cornerstones of medicinal chemistry, forming the core structure of a vast array of natural products and synthetic drugs.[4] Their unique electronic properties and ability to participate in crucial biological interactions have cemented their importance in the development of therapeutics for a wide range of diseases. The introduction of a boronic acid pinacol ester at the 5-position of the indoline or indole ring system creates a versatile synthetic handle for the construction of complex molecular architectures. This functionalization opens the door to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[5][6]
This guide will provide a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks, with a particular emphasis on their role in facilitating the rapid generation of molecular diversity in drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of these reagents is paramount for their successful application in synthesis. The following table summarizes key data for the indole and indolin-2-one derivatives.
| Property | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one |
| CAS Number | 269410-24-4[1][7] | 837392-64-0[2][3] |
| Molecular Formula | C14H18BNO2[1][8] | C14H18BNO3[2][3] |
| Molecular Weight | 243.11 g/mol [1] | 259.11 g/mol [3] |
| Appearance | White to yellow to orange powder/crystal[7] | White to light yellow to light orange powder/crystal[3] |
| Melting Point | 124.0 to 128.0 °C[7] | 232.0 to 236.0 °C[3] |
| Storage | 2-8°C[3] | 2-8°C[3] |
Handling and Storage:
Both compounds are typically supplied as crystalline solids and should be stored in a cool, dry place. Due to the potential for hydrolysis of the boronate ester, it is advisable to handle these reagents under an inert atmosphere (e.g., nitrogen or argon), particularly when stored for extended periods or when used in reactions sensitive to moisture.
Synthesis and Mechanistic Considerations
The most common and efficient method for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline analogs is the palladium-catalyzed Miyaura borylation reaction. This reaction involves the coupling of a suitable halo-indoline derivative (typically a bromo- or iodo-substituted precursor) with a boron source, most commonly bis(pinacolato)diboron (B2pin2).
General Synthetic Protocol: Miyaura Borylation
The following is a representative protocol for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one from 5-bromo-2-oxindole.[9]
Materials:
-
5-Bromo-2-oxindole
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complexed with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry reaction vessel, add 5-bromo-2-oxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Add Pd(dppf)Cl2·CH2Cl2 (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.
Mechanistic Rationale
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species.
Figure 1. Simplified catalytic cycle of the Miyaura borylation reaction.
The key steps involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the desired boronate ester and regenerate the active palladium(0) catalyst. The base plays a crucial role in facilitating the transmetalation step.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and its analogs lies in their application as coupling partners in the Suzuki-Miyaura reaction.[5] This powerful carbon-carbon bond-forming reaction allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the indoline core, a key strategy for modulating the pharmacological properties of drug candidates.
General Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an indoline boronate ester with an aryl halide.
Materials:
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline analog (1.0 eq)
-
Aryl or heteroaryl halide (Ar-X) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (0.02-0.05 eq)
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0-3.0 eq)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
Step-by-Step Procedure:
-
In a reaction vessel, combine the indoline boronate ester, aryl halide, and base.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the solvent system and degas the mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Library Synthesis
The robustness and functional group tolerance of the Suzuki-Miyaura reaction make it highly amenable to parallel synthesis and the generation of compound libraries for high-throughput screening.
Figure 2. Workflow for generating a focused library via Suzuki-Miyaura coupling.
This workflow enables the rapid exploration of the structure-activity relationship (SAR) around the 5-position of the indoline scaffold, a critical step in the lead optimization phase of drug discovery.
Conclusion
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and its readily available indole and indolin-2-one analogs are indispensable tools in the arsenal of the modern medicinal chemist. Their utility as versatile building blocks, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient pathway to novel and diverse chemical matter. A firm grasp of their synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to accelerate their drug discovery efforts and unlock the full therapeutic potential of the privileged indoline scaffold.
References
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PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. [Link]
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PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemdad. 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) indolin-2-one. [Link]
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SlideShare. Suzuki Reaction. [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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